4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol

Lipophilicity Drug-likeness Physicochemical profiling

4-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol (CAS 1019547-78-4) is a synthetic, small-molecule cyclohexanol derivative featuring a 3-(trifluoromethyl)benzylamino substituent at the 4-position. With a molecular formula of C14H18F3NO and a molecular weight of 273.29 g/mol, the compound incorporates a trifluoromethyl group that enhances lipophilicity (calculated LogP ~3.1) and metabolic stability relative to non-fluorinated benzylamino-cyclohexanol analogs.

Molecular Formula C14H18F3NO
Molecular Weight 273.29 g/mol
CAS No. 1019547-78-4
Cat. No. B6574457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol
CAS1019547-78-4
Molecular FormulaC14H18F3NO
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESC1CC(CCC1NCC2=CC(=CC=C2)C(F)(F)F)O
InChIInChI=1S/C14H18F3NO/c15-14(16,17)11-3-1-2-10(8-11)9-18-12-4-6-13(19)7-5-12/h1-3,8,12-13,18-19H,4-7,9H2
InChIKeyFMUSFDPQSMQUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol (CAS 1019547-78-4): Procurement-Grade Characterization and Structural Baseline


4-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol (CAS 1019547-78-4) is a synthetic, small-molecule cyclohexanol derivative featuring a 3-(trifluoromethyl)benzylamino substituent at the 4-position . With a molecular formula of C14H18F3NO and a molecular weight of 273.29 g/mol, the compound incorporates a trifluoromethyl group that enhances lipophilicity (calculated LogP ~3.1) and metabolic stability relative to non-fluorinated benzylamino-cyclohexanol analogs. It belongs to the broader (arylmethyl)aryl-aminocyclohexanol class, which has been described in patent literature as having utility in CNS indications including antidepressant and anticonvulsant applications [1]. However, a comprehensive search of primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, and vulcanchem) reveals no published head-to-head comparative data, no quantitative biological activity measurements, and no procurement-relevant differentiation evidence for this specific compound. The compound is commercially available from a limited number of suppliers (e.g., UKRORGSYN-BB) primarily as a research intermediate or screening compound, but without disclosed purity specifications, characterization data, or application-specific performance metrics in the public domain . This evidence guide therefore documents the current evidentiary gap and provides a framework for evaluating the compound relative to its closest identifiable structural analogs.

Substitution Risk Analysis for 4-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol: Why In-Class Analogs Cannot Be Interchanged


Within the (arylmethyl)aryl-aminocyclohexanol class, seemingly minor structural modifications produce profound pharmacological divergence that precludes casual substitution. The closest identifiable comparator, 2-[(dimethylamino)methyl]-1-[3-(trifluoromethyl)phenyl]cyclohexanol (CAS 73806-50-5), differs in three critical features: (i) the amino group is tertiary dimethylamino rather than secondary benzylamino, (ii) the amine is at the 2-position of the cyclohexane ring rather than the 4-position, and (iii) the hydroxyl is at the 1-position rather than the 4-position . These positional and substitution differences fundamentally alter hydrogen-bonding capacity, basicity (predicted pKa ~9.8 for the secondary amine vs. ~8.9 for the tertiary), molecular geometry (cis/trans isomerism at two centers vs. one), and metabolic vulnerability. The 4-({1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amino)cyclohexanol analog (CAS undisclosed, EVT-6097035) introduces an alpha-methyl branch on the ethylene linker, which restricts conformational freedom and alters the pharmacophoric distance between the trifluoromethylphenyl ring and the cyclohexanol core . Patent literature on the broader class (EP 0063793 A2) explicitly demonstrates that antidepressant and anticonvulsant activity varies qualitatively with the identity and position of aryl substituents (X, Y = H, halogen, alkoxy, lower alkyl, hydroxy, trifluoromethyl), the presence of cyclohexene vs. cyclohexane saturation, and cis vs. trans stereochemistry [1]. Without compound-specific quantitative profiling data, no generic substitution can be considered functionally equivalent for any application requiring defined biological activity.

Quantitative Differentiation Evidence for 4-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol: Head-to-Head and Cross-Study Comparators


Lipophilicity Differentiation: Calculated LogP Comparison Between Target Compound and Non-Fluorinated Benzylamino-Cyclohexanol Baseline

The target compound's 3-(trifluoromethyl)phenyl substituent confers a calculated logP increase of approximately 1.2–1.5 log units compared to the unsubstituted benzylamino-cyclohexanol baseline, based on ChemAxon fragment-based predictions . This represents a roughly 15- to 30-fold increase in octanol-water partition coefficient, which has established implications for membrane permeability and blood-brain barrier penetration in the broader (arylmethyl)aryl-aminocyclohexanol class [1]. No experimentally measured logP or logD data were identified for the target compound in peer-reviewed literature.

Lipophilicity Drug-likeness Physicochemical profiling

Structural Comparison: Hydrogen-Bond Donor/Acceptor Profile Relative to Tramadol-Class Opioid Analogs

The target compound possesses one hydrogen-bond donor (secondary amine NH, cyclohexanol OH) and multiple acceptors, distinguishing it from tramadol (CAS 27203-92-5), which has a tertiary amine (no NH donor) and a methoxy group replacing the trifluoromethyl. Tramadol exhibits mu-opioid receptor Ki values in the micromolar range (~2-10 µM) and serotonin-norepinephrine reuptake inhibition [1]. The secondary benzylamino motif in the target compound enables a hydrogen-bond donating interaction not possible with tramadol's tertiary dimethylamino group, potentially altering opioid receptor subtype selectivity or conferring activity at distinct targets such as the ORL-1 (nociceptin) receptor, where related cyclohexane derivatives from US Patent 9120797 show sub-nanomolar Ki values [2]. No direct receptor binding data exist for the target compound itself.

Opioid receptor Structure-activity relationship Analgesic

Metabolic Stability Differentiation: Trifluoromethyl vs. Methyl Substitution at the Phenyl Ring

The 3-(trifluoromethyl) group on the benzyl ring is expected to resist oxidative metabolism at the meta position compared to methyl- or unsubstituted benzylamino-cyclohexanol analogs. Extensive literature on trifluoromethyl-containing drug candidates demonstrates that CF3 substitution reduces CYP450-mediated benzylic hydroxylation rates by 3- to 10-fold relative to CH3-substituted counterparts [1]. In the context of the (arylmethyl)aryl-aminocyclohexanol scaffold, this translates to a predicted longer metabolic half-life and reduced first-pass clearance for the target compound versus the 3-methylbenzylamino analog. However, no experimental microsomal stability data (e.g., human liver microsome t1/2, intrinsic clearance) have been reported for this specific compound.

Metabolic stability CYP450 oxidation Fluorine substitution

Stereochemical Complexity and Isomeric Purity Requirements: Comparison with Achiral or Single-Isomer Analogs

The target compound's 1,4-disubstituted cyclohexane core can exist as cis and trans diastereomers, with the trans isomer typically being thermodynamically more stable due to equatorial-equatorial substitution preference. Commercial availability data suggest the compound is typically supplied as a mixture of diastereomers or with unspecified stereochemistry . In contrast, comparator compounds such as (1R,2R)-2-(benzylamino)cyclohexanol (CAS 141553-09-5) and BAY-390 (CAS 2741956-55-6) are offered as single, defined stereoisomers with documented enantiomeric excess . For any application where stereochemistry governs target engagement—as demonstrated in the opioid receptor field where cis vs. trans cyclohexane configuration determines mu vs. kappa selectivity—the undefined isomeric composition of the target compound constitutes a significant procurement risk.

Stereochemistry Cis/trans isomerism Chiral purity

Absence of Biological Activity Data: Target Compound vs. Structurally Related Opioid and TRPA1 Ligands

A systematic search of BindingDB, ChEMBL, PubChem BioAssay, and Google Patents yielded zero quantitative biological activity measurements for CAS 1019547-78-4. By contrast, structurally related cyclohexane derivatives disclosed in US Patent 9120797 exhibit defined Ki values (e.g., ORL-1 Ki = 0.260 nM; mu-opioid Ki = 0.360 nM for BDBM177911), and BAY-390 demonstrates TRPA1 IC50 values of 16 nM (human) and 63 nM (rat) with selectivity data against related ion channels [1][2]. This complete absence of target-specific biological data means that any claim of activity, selectivity, or therapeutic potential for the target compound would be entirely speculative and unsupported by evidence from permitted sources.

Receptor binding Functional assay Selectivity profiling

Validated Application Scenarios for 4-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol Based on Current Evidence


Chemical Intermediate for Custom (Arylmethyl)aryl-aminocyclohexanol Library Synthesis

Based on the EP 0063793 A2 patent disclosure, (arylmethyl)aryl-aminocyclohexanols constitute a pharmacologically relevant scaffold for antidepressant and anticonvulsant development [1]. The target compound, with its 3-(trifluoromethyl)benzyl substitution and secondary amine functionality, can serve as a synthetic intermediate for further diversification—including N-alkylation, O-acylation, or reductive amination—to generate focused libraries around this core. Its utility in this role is supported by the compound's commercial availability from UKRORGSYN-BB and its well-defined molecular identity (C14H18F3NO, MW 273.29) [2]. However, the absence of stereochemical specification limits its value for stereospecific library construction.

Negative Control or Tool Compound for Trifluoromethyl SAR Studies

Given the predicted logP difference of ~1.4 units relative to non-fluorinated benzylamino-cyclohexanol analogs [1], the target compound may be employed as a comparator in systematic structure-activity relationship (SAR) studies investigating the impact of trifluoromethyl substitution on pharmacokinetic properties. This application is supported by the extensive literature on CF3 effects in medicinal chemistry [2]. The compound's value in this context is limited by the absence of measured biological activity, meaning it cannot serve as a positive control for any known target engagement assay.

Physicochemical Reference Standard for Chromatographic Method Development

The compound's distinct chemical features—a trifluoromethylphenyl chromophore (UV λmax ~265 nm predicted), a secondary amine (suitable for derivatization), and a cyclohexanol moiety—make it a potential reference standard for developing and validating HPLC, LC-MS, or GC methods for separating (arylmethyl)aminocyclohexanol diastereomers [1]. This application is contingent upon the procurement of a batch with certificate of analysis confirming identity and purity, which was not identified in current supplier documentation.

Starting Material for Deuterium or Tritium Labeling for Receptor Occupancy Studies

The benzylic methylene group adjacent to the secondary amine represents a site amenable to deuterium or tritium incorporation via catalytic exchange, potentially enabling the compound to serve as a labeled probe for receptor occupancy or tissue distribution studies [1]. This application scenario is speculative and requires: (i) confirmation that the compound binds to a target of interest with sufficient affinity, (ii) development of a robust labeling protocol, and (iii) validation of the labeled product's specific activity. No evidence from permitted sources supports any of these prerequisites for this specific compound.

Quote Request

Request a Quote for 4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.